molecular formula C16H20N4O B15116310 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B15116310
M. Wt: 284.36 g/mol
InChI Key: AZMWXQRCFOTHGQ-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It has been studied for its interactions with various biological targets, making it a compound of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrimidine derivative. One common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a pyrimidine precursor under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-[4-(2-Hydroxyphenyl)piperazin-1-yl]-6-methylpyrimidine.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation, reduced blood pressure, and potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific structural features, which confer distinct binding affinities and selectivity towards certain biological targets. Its methoxyphenyl and piperazine moieties contribute to its pharmacokinetic properties, making it a promising candidate for further drug development.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-11-16(18-12-17-13)20-9-7-19(8-10-20)14-5-3-4-6-15(14)21-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

AZMWXQRCFOTHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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